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Cat. No.: B13822601

Get Quote

Executive Summary & Mechanistic Context

Recipavrin ((x)-3-dimethylamino-1,1-diphenylbutane) is a basic tertiary amine and structural
analog of methadone. However, it is devoid of analgesic activity, functioning instead as an
anticholinergic and antispasmodic agent. In pharmacokinetic and toxicological research, a
critical area of investigation is its biotransformation. Because recipavrin lacks the ethyl ketone
side chain found in methadone, it does not reduce into a stable alcohol like methadol. Instead,
its primary "alcohol metabolites" arise via cytochrome P450-mediated a-C-oxidation, forming a
transient, highly reactive carbinolamine (a hemiaminal/alcohol intermediate), alongside stable
aliphatic alcohols like diphenylbutanol O-methylcatechol.

This guide objectively compares the toxicological profiles of the parent compound against its
reactive alcohol-derived metabolites, providing validated experimental workflows for their
isolation and quantification.

Structural & Toxicological Comparison
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The toxicity of recipavrin is fundamentally bifurcated between the receptor-mediated effects of
the parent drug and the electrophilic, oxidative stress-inducing effects of its alcohol metabolites.

Parent Drug: Recipavrin

Toxicity Profile: The parent compound exhibits primary toxicity through a central and
peripheral anticholinergic toxidrome. It acts as a competitive antagonist at muscarinic
acetylcholine receptors.

Lethality: The LD50 in mice is established at 80 mg/kg (1).

Metabolic Stability: Highly stable in its base form (pKa = 9.48) prior to hepatic first-pass
metabolism.

The Alcohol Metabolite (Carbinolamine Intermediate)

Toxicity Profile: The carbinolamine intermediate is a reactive electrophile. While transient, it
can covalently bind to cellular macromolecules or deplete the antioxidant glutathione (GSH),
leading to severe oxidative stress and idiosyncratic hepatotoxicity.

Stability & Degradation: This alcohol metabolite is highly thermolabile. In vivo, it is rapidly
conjugated into a tertiary formamide carbinolamine glucuronide. If unconjugated, it readily
isomerizes or breaks down during analysis into formamides and norrecipavrin (2).

Quantitative Data Summary
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Toxicological Property

Recipavrin (Parent Drug)

Carbinolamine (Alcohol
Metabolite)

Chemical Nature

Basic tertiary amine

Electrophilic hemiaminal /

alcohol

Primary Toxicity Mechanism

Anticholinergic toxidrome

Oxidative stress, GSH

depletion

Lethality / Cytotoxicity

LD50: 80 mg/kg (In Vivo, Mice)

Cytotoxic at micromolar levels
(In Vitro)

Metabolic Stability

High (Requires CYP450

oxidation)

Thermolabile (Spontaneously

isomerizes)

Excretion Route

Unchanged in urine (minor)

Biliary excretion as O-

glucuronide

Metabolic Pathway Visualization

The following diagram illustrates the biotransformation of recipavrin into its reactive alcohol

metabolite and subsequent degradation pathways.
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Recipavrin metabolic pathway highlighting the reactive carbinolamine alcohol intermediate.

Experimental Workflows: Isolation and Toxicity
Assays
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To objectively measure comparative toxicity, researchers must isolate the conjugated alcohol
metabolites from biliary excretion and perform controlled in vitro hepatotoxicity assays.

Protocol 1: Biliary Extraction and B-Glucuronidase
Hydrolysis

Causality: The carbinolamine alcohol is highly reactive and thermolabile. In vivo, phase II
metabolism rapidly stabilizes it via UGT enzymes into an O-glucuronide conjugate. Direct

extraction without enzymatic cleavage will fail to yield the free alcohol, leading to false
negatives in mass spectrometry (3).

» Bile Collection: Dose Wistar rats with recipavrin hydrochloride and collect bile over a 24-hour
metabolic cage cycle.

» Enzymatic Cleavage: Buffer the bile extract to pH 10 and incubate with 3-glucuronidase for
18 hours at 38°C. Causality: pH 10 optimizes the specific isoform of 3-glucuronidase used
for tertiary amine conjugates, ensuring complete cleavage of the glucuronic acid moiety.

o Solvent Extraction: Extract the hydrolysate using ethyl acetate. Avoid protic solvents that
may catalyze the breakdown of the carbinolamine into secondary acetamides.

» Derivatization: React the organic layer with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
at 60°C for 4 hours. Causality: Unprotected carbinolamines will spontaneously dehydrate or
isomerize into formamides within the GC injection port. TMS derivatization caps the alcohol
hydroxyl group, preserving the molecular ion for GC-MS detection.

o Self-Validation System: Spike a parallel bile sample with a known concentration of a
synthetic oxaziridine standard. If the extraction and GC-MS conditions are correct, the
standard will yield a predictable formamide peak, confirming that the thermal degradation
pathways in the instrument are accounted for and extraction efficiency is >85%.

Protocol 2: In Vitro Hepatotoxicity & GSH Depletion
Assay

Causality: Reactive alcohol metabolites exert toxicity by acting as electrophiles that covalently
bind to cellular macromolecules or deplete glutathione (GSH). Measuring GSH depletion
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isolates the specific toxicological mechanism of the metabolite from the receptor-mediated

toxicity of the parent drug.

Hepatocyte Culture: Plate primary rat hepatocytes in a Matrigel™ sandwich configuration.
Causality: This 3D culture maintains the expression of CYP450 and UGT enzymes, which
are rapidly lost in standard 2D cultures, ensuring the in vitro model accurately reflects in vivo
metabolism.

Dosing: Treat independent wells with equimolar concentrations (e.g., 50 uM) of Recipavrin
and the synthesized carbinolamine intermediate.

Sensitization: Introduce buthionine sulfoximine (BSO) to a subset of wells to inhibit de novo
GSH synthesis, sensitizing the cells to electrophilic stress.

Quantification: Lyse the cells and quantify reduced (GSH) vs. oxidized (GSSG) glutathione
using LC-MS/MS. A significant drop in the GSH ratio in the metabolite group indicates
electrophilic toxicity.

Self-Validation System: Include a positive control well treated with valproic acid (a known
GSH depleter). If the positive control fails to show a >40% reduction in the GSH/GSSG ratio,
the hepatocyte metabolic competence is compromised, and the assay batch must be
rejected.

Bile Collection B-Glucuronidase
(In Vivo) Hydrolysis (pH 10)

Click to download full resolution via product page

GC-MS/LC-MS
Quantification

TMS Derivatization
(BSTFA)

Solvent Extraction
(Ethyl Acetate)

Experimental workflow for the isolation and quantification of recipavrin alcohol metabolites.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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